o-Cyclobutylhydroxylamine

Description

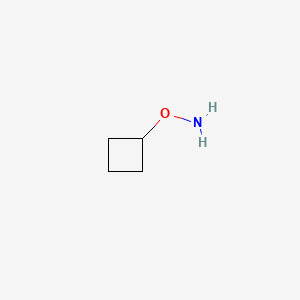

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

O-cyclobutylhydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-6-4-2-1-3-4/h4H,1-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFMUIWBJFYAGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)ON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for O Cyclobutylhydroxylamine and Its Precursors

Established Synthetic Routes to o-Cyclobutylhydroxylamine

The synthesis of this compound can be achieved through several classical methodologies that are foundational in organic chemistry. These routes offer reliability and are well-documented in the broader context of hydroxylamine (B1172632) synthesis.

Classical Nitrosation and Reduction Strategies

A traditional approach to the synthesis of N-substituted hydroxylamines involves the reduction of nitro compounds. This strategy, when applied to the synthesis of this compound, would theoretically commence with nitrocyclobutane. The reduction of nitroalkanes to the corresponding hydroxylamines requires carefully controlled conditions to prevent over-reduction to the primary amine. Various reducing agents can be employed for this transformation.

For instance, the reduction of nitroarenes to N-aryl hydroxylamines has been successfully achieved with high selectivity using supported platinum catalysts under a hydrogen atmosphere. rsc.org This method's success is contingent on the presence of additives that modulate catalyst activity, such as amines to promote the conversion of the nitro group and dimethyl sulfoxide (B87167) to inhibit further reduction of the hydroxylamine. rsc.org While this specific protocol is for nitroaromatics, the underlying principles could be adapted for aliphatic nitro compounds like nitrocyclobutane.

Another classical method involves the use of metallic reducing agents. For example, the reduction of nitrobenzene (B124822) to phenylhydroxylamine has been historically accomplished using zinc dust in the presence of ammonium (B1175870) chloride. The reaction temperature is a critical parameter to control the selectivity of the reduction.

Direct Amination Approaches and Reductive Amination of Carbonyl Compounds

Reductive amination of carbonyl compounds stands as a cornerstone for the synthesis of amines and their derivatives, including hydroxylamines. repec.org This method typically involves the condensation of a ketone or aldehyde with an amine-containing reagent, followed by the in-situ reduction of the resulting imine or oxime intermediate.

In the context of this compound synthesis, the most direct pathway involves the reaction of cyclobutanone (B123998) with hydroxylamine to form cyclobutanone oxime. This oxime can then be reduced to the desired hydroxylamine. A variety of reducing agents are suitable for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being commonly employed due to their selectivity for the imine/oxime functional group over the carbonyl group. google.comorganic-chemistry.org The reaction is typically carried out in a one-pot procedure under mildly acidic conditions to facilitate oxime formation. repec.org

| Precursor | Reagent | Reducing Agent | Product | Notes |

| Cyclobutanone | Hydroxylamine | Sodium Cyanoborohydride | This compound | One-pot synthesis is feasible. |

| Cyclobutanone | Hydroxylamine | Sodium Triacetoxyborohydride | This compound | Often used for its mildness and selectivity. acs.org |

The choice of reducing agent can be critical. Sodium borohydride (B1222165) (NaBH4) can also be used, but its reactivity towards carbonyl compounds necessitates a stepwise procedure where the oxime is formed first before the addition of the reducing agent. organic-chemistry.org

Approaches from Protected Hydroxylamine Building Blocks

To circumvent issues of reactivity and selectivity, particularly O- versus N-alkylation, protected hydroxylamine derivatives are frequently used as building blocks in organic synthesis. These reagents allow for the introduction of the hydroxylamine moiety in a controlled manner.

For the synthesis of this compound, a common strategy would involve the alkylation of an N-protected hydroxylamine with a suitable cyclobutyl electrophile, such as cyclobutyl bromide or cyclobutyl tosylate. Commonly used protecting groups for hydroxylamine include tert-butoxycarbonyl (Boc) and phthaloyl groups.

For instance, N-hydroxyphthalimide can be alkylated with a cyclobutyl halide or sulfonate under basic conditions. The resulting N-(cyclobutyloxy)phthalimide can then be deprotected, typically via hydrazinolysis with hydrazine (B178648) hydrate, to yield the free this compound. This approach offers a robust and often high-yielding route to O-alkylated hydroxylamines.

| Protected Hydroxylamine | Cyclobutyl Precursor | Deprotection | Product |

| N-Hydroxyphthalimide | Cyclobutyl Bromide | Hydrazine | This compound |

| tert-Butyl N-hydroxycarbamate | Cyclobutyl Mesylate | Acidic Cleavage | This compound |

The use of protected hydroxylamines is a versatile strategy that allows for the synthesis of a wide array of substituted hydroxylamines with a high degree of control over the final product's structure.

Novel and Emerging Synthetic Pathways for this compound

In line with the growing emphasis on sustainable and efficient chemical manufacturing, novel synthetic methodologies are being explored for the production of hydroxylamines. These approaches aim to reduce environmental impact, improve atom economy, and utilize milder reaction conditions.

Green Chemistry Principles and Sustainable Synthesis in this compound Production

Green chemistry principles are increasingly influencing the design of synthetic routes. nih.gov For hydroxylamine synthesis, this translates to the development of processes that use less hazardous reagents, reduce waste, and employ catalytic methods.

One innovative approach is the electrochemical synthesis of hydroxylamine. repec.orgacs.org Recent research has demonstrated the electroreduction of nitrate (B79036) to hydroxylamine. acs.orgnih.gov A particularly relevant method involves a ketone-mediated process where the electrochemically generated hydroxylamine is trapped in-situ by a ketone (e.g., cyclopentanone) to form an oxime. acs.orgnih.gov This oxime can then be hydrolyzed to release the hydroxylamine. Applying this concept to this compound synthesis would involve using cyclobutanone as the trapping agent in the electrochemical reduction of a nitrate source. This method offers a sustainable alternative by potentially using renewable electricity and avoiding harsh chemical oxidants or reductants.

Another green strategy involves the catalytic ammoximation of ketones. This process uses a catalyst to facilitate the reaction of a ketone, ammonia (B1221849), and an oxidant (often hydrogen peroxide) to form an oxime, which can then be hydrolyzed to the hydroxylamine salt. google.com This method is considered environmentally friendly due to the use of hydrogen peroxide, which produces water as a byproduct. google.com The application of this catalytic system to cyclobutanone could provide a greener route to cyclobutanone oxime, a key precursor to this compound.

Photocatalysis also presents a promising avenue for sustainable hydroxylamine synthesis. patsnap.com Research into the direct photocatalytic synthesis of hydroxylamine from dinitrogen (N2) is an area of active investigation, aiming to mimic biological nitrogen fixation under ambient conditions. patsnap.com While still in early stages of development, this technology could offer a revolutionary approach to hydroxylamine production in the future.

| Green Chemistry Approach | Precursors | Key Features | Potential Application for this compound |

| Ketone-Mediated Electroreduction | Nitrate, Water, Cyclobutanone | Use of electricity as a "reagent"; in-situ trapping of hydroxylamine. acs.orgnih.gov | Direct synthesis of cyclobutanone oxime from nitrate and cyclobutanone. |

| Catalytic Ammoximation | Cyclobutanone, Ammonia, Hydrogen Peroxide | Atom-economical; water as a byproduct. google.com | Green synthesis of cyclobutanone oxime. |

| Plasma-Electrochemical Cascade | Air, Water | Synthesis from abundant, non-traditional feedstocks. repec.orgresearchgate.net | A sustainable, albeit indirect, source of hydroxylamine for subsequent reaction. |

Chemoenzymatic and Biocatalytic Routes in Hydroxylamine Synthesis

The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and mild reaction conditions. While the direct biocatalytic synthesis of a simple molecule like this compound is not yet established, chemoenzymatic strategies can be envisioned.

For example, enzymes are used in the synthesis of complex molecules where a hydroxylamine moiety is introduced via conventional chemical methods, and subsequent transformations are enzyme-catalyzed. nih.gov In the context of this compound, a potential chemoenzymatic route could involve the enzymatic resolution of a chiral precursor to cyclobutanone, which is then converted to the hydroxylamine derivative through established chemical methods.

More directly, research into enzymes capable of C-N bond formation, such as amine dehydrogenases or transaminases, could one day be engineered to accept hydroxylamine as a substrate or to directly hydroxylate an amine. However, the current scope of these enzymes is primarily focused on the synthesis of amines and amino acids.

The development of chemoenzymatic cascades, where multiple enzymatic and chemical steps are combined in a single pot, is a growing field. Such a cascade could potentially be designed to convert a simple cyclobutane (B1203170) precursor into this compound, although this remains a forward-looking perspective.

Flow Chemistry Applications and Process Intensification in this compound Synthesis

The integration of flow chemistry offers significant advantages for the synthesis of this compound and its precursors, particularly in terms of safety, efficiency, and scalability. cetjournal.it Continuous-flow processes can lead to process intensification by enabling reactions to be performed under high-temperature and high-pressure conditions with enhanced heat and mass transfer, leading to reduced reaction times and improved yields. cetjournal.itresearchgate.net

For the synthesis of cyclobutane precursors, photochemical [2+2] cycloadditions can be efficiently performed in flow reactors. ucd.iealmacgroup.com The use of high-power LED technology in conjunction with continuous flow provides a more energy-efficient and scalable approach compared to traditional batch photochemical methods. ucd.iealmacgroup.com This methodology allows for the synthesis of multigram quantities of cyclobutene (B1205218) and cyclobutane derivatives in short residence times. ucd.iealmacgroup.com Furthermore, subsequent transformations, such as hydrogenations to yield saturated cyclobutane rings, can also be conducted in a continuous-flow setup, for instance, using an H-Cube® reactor with a packed-bed catalyst. almacgroup.com

The synthesis of the hydroxylamine moiety itself can also benefit from flow chemistry. For instance, the generation and reaction of potentially hazardous intermediates can be managed more safely in a continuous-flow system due to the small reaction volumes at any given time. researchgate.net The nitration and subsequent reduction steps often employed in the synthesis of hydroxylamine precursors can be intensified and made safer through flow processes. cetjournal.it

Table 2: Potential Flow Chemistry Applications in this compound Synthesis

| Synthetic Step | Flow Chemistry Approach | Potential Advantages |

| Cyclobutane Precursor Synthesis | Photochemical [2+2] cycloaddition in a flow reactor with LED irradiation ucd.iealmacgroup.com | Increased efficiency, scalability, and energy efficiency. ucd.iealmacgroup.com |

| Hydrogenation of Cyclobutene Precursors | Continuous-flow hydrogenation using a packed-bed catalyst almacgroup.com | High throughput, controlled reaction conditions. almacgroup.com |

| Hydroxylamine Formation | Continuous multi-step synthesis involving hazardous reagents cetjournal.itresearchgate.net | Enhanced safety, process control, and intensification. cetjournal.it |

Stereochemical Control in this compound Synthesis

The biological activity of molecules containing stereocenters is often highly dependent on their absolute and relative stereochemistry. Therefore, the development of synthetic routes that allow for precise stereochemical control is of paramount importance. For this compound, stereocenters can exist on the cyclobutane ring, and controlling their configuration is a key synthetic challenge.

The stereoselective synthesis of highly substituted cyclobutanes can be achieved through various catalytic methods. acs.orgnih.gov For example, rhodium(III)-catalyzed diastereoselective synthesis of substituted cyclobutanes has been reported, demonstrating excellent functional group compatibility. acs.orgnih.gov Another approach involves the catalyst-controlled, regiodivergent hydrophosphination of acyl bicyclo[1.1.0]butanes, which can yield 1,1,3-trisubstituted or 1,2,3-trisubstituted cyclobutanes with high diastereoselectivity. researchgate.net

Enantioselective synthesis of cyclobutane derivatives can be achieved through organocatalyzed reactions. For instance, the direct aldol (B89426) reaction of cyclobutanone with aromatic aldehydes catalyzed by primary amines derived from natural amino acids can produce aldol adducts with high enantiomeric excess. nih.gov These functionalized cyclobutanes can then serve as chiral precursors for further elaboration into stereochemically defined this compound derivatives.

Chiral auxiliaries are stereogenic groups that can be temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org In the context of this compound synthesis, a chiral auxiliary could be attached to a cyclobutane precursor to control the diastereoselective introduction of substituents on the ring. wikipedia.org For example, enantiomerically pure ephedrine (B3423809) or pseudoephedrine derivatives can be used as chiral auxiliaries to direct the alkylation of cyclobutanone derivatives. wikipedia.org After the desired stereochemistry is established, the auxiliary can be removed.

Catalyst-controlled strategies offer a more atom-economical approach to stereoselective synthesis. researchgate.netacs.org Lewis acid-catalyzed reactions of bicyclo[1.1.0]butanes with triazinanes have been shown to produce syn-diastereoselective cyclobutylamines. acs.orgnih.gov This "cycloaddition/ring-opening" strategy provides a modular and efficient route to stereocontrolled cyclobutylamine (B51885) synthesis. acs.orgnih.gov Similar catalyst-controlled approaches could potentially be adapted for the stereoselective synthesis of this compound precursors.

Table 3: Strategies for Stereochemical Control in Cyclobutane Synthesis

| Strategy | Description | Example Application |

| Diastereoselective Synthesis | Use of catalysts to favor the formation of one diastereomer over others. | Rh(III)-catalyzed synthesis of substituted cyclobutanes. acs.orgnih.gov |

| Enantioselective Synthesis | Use of chiral catalysts or reagents to produce an excess of one enantiomer. | Organocatalyzed aldol reaction of cyclobutanone. nih.gov |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. wikipedia.org | Use of pseudoephedrine to direct alkylation of a cyclobutane precursor. wikipedia.org |

| Catalyst-Controlled Strategy | The catalyst dictates the stereochemical outcome of the reaction. | Lewis acid-catalyzed synthesis of syn-cyclobutylamines. acs.orgnih.gov |

Solid-Phase Synthesis Techniques for Hydroxylamine Derivatives

Solid-phase synthesis offers a powerful platform for the preparation of libraries of compounds for drug discovery and for simplifying purification processes. While the solid-phase synthesis of small molecules like this compound is not as common as for peptides, the principles can be adapted.

The solid-phase synthesis of hydroxylamine derivatives typically involves the immobilization of a hydroxylamine precursor onto a solid support. For example, a protected hydroxylamine can be attached to a resin, followed by reaction with an electrophile in solution. acs.orgacs.org Alternatively, a precursor to the desired molecule can be attached to the resin, and the hydroxylamine functionality can be introduced in a subsequent step.

In the context of preparing derivatives of this compound, one could envision anchoring a protected cyclobutanol (B46151) to a resin, converting the alcohol to a leaving group, and then displacing it with a protected hydroxylamine. Cleavage from the resin would then yield the desired product. The choice of resin and linker is crucial for the success of solid-phase synthesis, with acid-labile resins like 2-chlorotrityl chloride (2-CTC) resin being commonly used to allow for mild cleavage conditions that keep other protecting groups intact. nih.gov

While more commonly applied to larger molecules like cyclic peptides, the fundamental steps of solid-phase synthesis—attachment to a solid support, sequential addition of building blocks, and final cleavage—can be conceptually applied to the synthesis of functionalized this compound derivatives. nih.govnih.gov

Scale-Up Considerations and Process Optimization for this compound Production

The transition from laboratory-scale synthesis to large-scale production of an active pharmaceutical ingredient (API) like this compound presents numerous challenges that require careful process optimization. pharmafeatures.compharmacalculations.in Key considerations include the cost of starting materials, the safety of the chemical processes, the efficiency of each step, and the robustness and reproducibility of the manufacturing process. pharmafeatures.compharmacalculations.inpharmoutsourcing.com

Process optimization for the synthesis of this compound would involve a detailed study of each reaction parameter, such as temperature, pressure, reaction time, and catalyst loading, to maximize yield and minimize the formation of impurities. gd3services.com The choice of solvents and reagents should be guided by principles of green chemistry to ensure the process is environmentally sustainable. pharmafeatures.com

For the scale-up of reactions involving cyclobutane precursors, the thermal management of photochemical reactions or highly exothermic steps is critical. ijset.com The use of flow chemistry, as discussed earlier, can mitigate some of these challenges by providing better control over reaction conditions. researchgate.net

Purification methods must also be scalable. While chromatography might be suitable for laboratory-scale purification, crystallization is often preferred for large-scale production due to its cost-effectiveness. pharmoutsourcing.com Therefore, developing a synthetic route that yields a crystalline product or a product that can be easily crystallized is highly advantageous.

Finally, a thorough risk assessment of each step of the synthesis is necessary to ensure the process is safe at scale. ijset.com This includes understanding the thermal stability of intermediates and the potential for runaway reactions. ijset.com

Table 4: Key Considerations for Scale-Up of this compound Synthesis

| Consideration | Aspect to Optimize | Potential Solution |

| Cost-Effectiveness | Reagent and solvent cost, number of synthetic steps. gd3services.com | Use of inexpensive starting materials, telescoping reaction steps. pharmoutsourcing.com |

| Safety | Handling of hazardous reagents, control of exothermic reactions. ijset.com | Implementation of flow chemistry, thorough thermal hazard assessment. ijset.comresearchgate.net |

| Efficiency | Reaction yields, cycle times. gd3services.com | Optimization of reaction conditions (temperature, concentration), catalyst selection. |

| Purity | Minimization of byproducts and impurities. pharmafeatures.com | Development of a robust crystallization procedure. pharmoutsourcing.com |

| Sustainability | Environmental impact of solvents and reagents. pharmafeatures.com | Application of green chemistry principles, solvent recycling. |

Chemical Reactivity and Transformation Mechanisms of O Cyclobutylhydroxylamine

Nucleophilic Reactivity of the Nitrogen Atom in o-Cyclobutylhydroxylamine

As with other hydroxylamines, this compound is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. researchgate.net However, the nitrogen atom is generally the more nucleophilic center, a property enhanced by the alpha effect—the presence of an adjacent atom (oxygen) with lone-pair electrons. researchgate.net This heightened nucleophilicity drives its reactions with a variety of electrophilic partners.

Reactions with Carbonyl Compounds: Oxime and N-Alkoxy Amine Formation

The reaction of this compound with aldehydes and ketones is a cornerstone of its chemical profile, leading to the formation of oximes. This condensation reaction is typically acid-catalyzed and proceeds via nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon. wikipedia.org The resulting tetrahedral intermediate subsequently undergoes dehydration to yield the corresponding cyclobutyl-substituted oxime. The general mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack and subsequent elimination of a water molecule.

This reaction is highly valuable for the purification of carbonyl compounds, as the oxime products are often crystalline solids that can be easily separated and hydrolyzed back to the original aldehyde or ketone. wikipedia.org

In addition to oxime formation, this compound can participate in reactions that lead to N-alkoxy amines. For instance, the transfer hydrogenation of oximes, catalyzed by iridium complexes, can yield N-alkoxy amines. While this is a reaction of the oxime product, it highlights a synthetic pathway starting from the initial carbonyl condensation.

Acylation and Sulfonylation Reactions

This compound readily undergoes acylation when treated with activated acylating agents such as acyl chlorides or anhydrides. The more nucleophilic nitrogen atom attacks the acyl carbonyl group, leading to the formation of N-cyclobutoxy amides, more commonly known as hydroxamic acids. acs.orgunimi.it While O-acylation is also possible, N-acylation is generally favored due to the higher nucleophilicity of the nitrogen atom. unimi.itresearchgate.net The reaction proceeds through a nucleophilic acyl substitution mechanism.

| Reactant | Acylating Agent | Primary Product | Reaction Type |

|---|---|---|---|

| This compound | Acyl Chloride (R-COCl) | N-Cyclobutoxy Amide (Hydroxamic Acid) | N-Acylation |

| This compound | Carboxylic Anhydride (B1165640) ((RCO)₂O) | N-Cyclobutoxy Amide (Hydroxamic Acid) | N-Acylation |

Similarly, sulfonylation occurs when this compound reacts with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride). The nitrogen atom attacks the electrophilic sulfur atom, displacing the chloride and forming an N-cyclobutoxy sulfonamide. This reaction is analogous to the sulfonylation of primary amines. In some cases, hydroxylamine (B1172632) derivatives can be sulfonated on the oxygen atom, as seen in the reaction of hydroxylamine with chlorosulfonic acid to produce hydroxylamine-O-sulfonic acid. wikipedia.orgwikipedia.org

Alkylation Reactions and N-Functionalization

Alkylation of this compound can occur at either the nitrogen or oxygen atom, depending on the reaction conditions and the nature of the alkylating agent. researchgate.net Direct N-alkylation with alkyl halides is a common method for functionalizing amines and can be applied to hydroxylamines. wikipedia.orgwikipedia.org The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nitrogen lone pair attacks the alkyl halide. However, controlling the degree of alkylation can be challenging, with the potential for overalkylation to form quaternary ammonium (B1175870) salts if the resulting secondary amine is sufficiently reactive. wikipedia.org

O-alkylation typically requires deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form the more nucleophilic alkoxide before reaction with an alkyl halide. wikipedia.org Alternative methods for preparing O-alkylhydroxylamines involve the reaction of alkyl bromides with N-protected hydroxylamine derivatives, followed by deprotection. nih.gov

| Alkylation Site | Typical Reagent | Conditions | Product |

|---|---|---|---|

| Nitrogen (N-Alkylation) | Alkyl Halide (R-X) | Neutral or mild base | N-Alkyl-O-cyclobutylhydroxylamine |

| Oxygen (O-Alkylation) | Alkyl Halide (R-X) | Strong base (e.g., NaH) followed by R-X | O-Alkyl-O-cyclobutylhydroxylamine |

Electrophilic Behavior and Oxidative Transformations

While the primary reactivity of this compound is nucleophilic, the molecule can also exhibit electrophilic characteristics, particularly after modification, and is susceptible to oxidation.

Oxidation Pathways to Nitroso and Nitro Derivatives

Hydroxylamines are intermediates in the oxidation of primary amines to nitro compounds and can themselves be readily oxidized. unibo.it The oxidation of this compound can lead to the formation of the corresponding nitroso and nitro derivatives. Mild oxidation, for instance, can convert the hydroxylamine to a C-nitroso compound (cyclobutylnitrosomethane). researchgate.net This transformation is often observed as an instability of hydroxylamines, which can be oxidized by agents like aerial oxygen, especially in the presence of certain solvents or metal ions. researchgate.net

Further and more vigorous oxidation can convert the nitroso intermediate into the corresponding nitro compound (1-nitrocyclobutane). The synthesis of hydroxylamine metabolites of sulfonamides, for example, involves the reduction of a nitro derivative, demonstrating the reversible nature of this oxidation state change under different chemical conditions. nih.gov

Reactions with Electrophilic Species

The term "electrophilic species" encompasses a wide range of reactants. While this compound acts as a nucleophile in most of its characteristic reactions (e.g., with carbonyls, acyl halides), its derivatives can act as electrophiles. For example, hydroxylamine-O-sulfonic acid and related reagents are used as electrophilic aminating agents. nih.govresearchgate.netntu.ac.ukwiley-vch.de In these reagents, the nitrogen atom becomes electrophilic due to the presence of a good leaving group on the oxygen atom. wiley-vch.de

Therefore, while this compound itself does not typically react as an electrophile, it serves as a precursor to reagents that can deliver an electrophilic "cyclobutoxyamino" moiety. These electrophilic aminating reagents are valuable in synthesis for forming carbon-nitrogen bonds with various nucleophiles, including organometallic reagents. wiley-vch.de

Rearrangement Reactions Involving this compound and its Derivatives

Rearrangement reactions represent a significant class of transformations for this compound and its derivatives, leading to profound changes in the molecular skeleton. These reactions are often driven by the formation of electron-deficient intermediates and the inherent strain of the cyclobutyl ring.

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a lactam under acidic conditions. wikipedia.orgunacademy.com For a derivative of this compound, such as an N-cyclobutyl ketoxime, this rearrangement would proceed through a well-established mechanism. The reaction is initiated by the protonation of the hydroxyl group of the oxime, converting it into a good leaving group (water). masterorganicchemistry.com Subsequently, a 1,2-shift of the group anti-periplanar to the leaving group occurs, leading to the formation of a nitrilium ion intermediate. This migration is stereospecific. wikipedia.org Finally, hydrolysis of the nitrilium ion yields the corresponding N-cyclobutyl-substituted amide or lactam. masterorganicchemistry.com

A variety of acidic catalysts can be employed to facilitate this transformation, including strong protic acids like sulfuric acid and Lewis acids. wikipedia.orgresearchgate.net The choice of catalyst and reaction conditions can be crucial to avoid competing reactions such as the Beckmann fragmentation, which becomes significant if the migrating group can form a stable carbocation. wikipedia.org

| Step | Description | Key Intermediate/Transition State |

|---|---|---|

| 1. Protonation | The hydroxyl group of the N-cyclobutyl ketoxime is protonated by an acid catalyst. | Oxonium ion |

| 2. Rearrangement | A concerted 1,2-shift of the anti-periplanar group to the nitrogen atom occurs with the departure of a water molecule. | Nitrilium ion |

| 3. Hydrolysis | The nitrilium ion is attacked by water, followed by deprotonation and tautomerization. | N-cyclobutyl amide/lactam |

The presence of the strained cyclobutane (B1203170) ring in this compound and its derivatives makes them susceptible to skeletal rearrangements and ring-opening reactions. rsc.org These transformations are often initiated by the formation of a reactive intermediate, such as a carbocation or a radical, adjacent to the cyclobutyl ring. The relief of ring strain provides a thermodynamic driving force for these processes. chemistryviews.org

For instance, under conditions that promote the formation of a positive charge on the nitrogen or an adjacent carbon, the cyclobutyl ring can undergo expansion to a more stable cyclopentyl system. Alternatively, ring-opening can occur, leading to the formation of linear alkyl chains. The specific pathway taken depends on the substitution pattern of the cyclobutane ring and the reaction conditions. Nucleophilic attack on activated cyclobutanes can also lead to ring opening. chemistryviews.org Hydrogenation of cyclobutanes with a catalyst can also result in the opening of the ring to form saturated hydrocarbons. pharmaguideline.com

Radical Reactions and Their Mechanisms

The hydroxylamine functionality in this compound is a precursor to aminoxyl radicals, which are key intermediates in a variety of radical reactions.

Aminoxyl radicals (also known as nitroxyl (B88944) radicals) are formed from hydroxylamines through a one-electron oxidation process. wikipedia.org This can be achieved by the abstraction of the hydrogen atom from the hydroxyl group. nih.gov The resulting aminoxyl radical, in this case, the cyclobutylaminoxyl radical, is a persistent radical species. wikipedia.org The stability of aminoxyl radicals is attributed to the delocalization of the unpaired electron between the nitrogen and oxygen atoms. Sterically hindered aminoxyls, such as those with bulky substituents on the nitrogen, exhibit enhanced stability. wikipedia.org

The bond dissociation enthalpy (BDE) of the O-H bond in hydroxylamines is relatively low, making them susceptible to hydrogen atom abstraction by other radicals or oxidizing agents. nih.gov

Hydroxylamines and their corresponding aminoxyl radicals are effective antioxidants and radical scavengers. mdpi.comnih.gov They can inhibit radical chain reactions by trapping reactive radical species. The primary mechanism of radical scavenging by this compound involves the donation of its hydroxyl hydrogen atom to a radical, thereby quenching the radical and forming the less reactive cyclobutylaminoxyl radical. nih.gov

The resulting aminoxyl radical can further participate in radical termination steps by reacting with another radical species. The efficiency of a compound as a radical scavenger is often evaluated by its ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.net

| Mechanism | Description | Reactant | Product |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | The hydroxylamine donates its hydroxyl hydrogen to a radical species. | This compound | Cyclobutylaminoxyl radical |

| Radical Termination | The aminoxyl radical reacts with another radical to form a stable, non-radical species. | Cyclobutylaminoxyl radical | Terminated product |

Metal-Catalyzed Transformations Utilizing this compound

This compound and its derivatives can participate in a variety of metal-catalyzed transformations, which are instrumental in forming new carbon-nitrogen and other bonds. researchgate.net Transition metals such as palladium and iridium are particularly effective in catalyzing these reactions. organic-chemistry.orgnih.gov

Palladium-catalyzed cross-coupling reactions, for instance, can be used to form C-N bonds by reacting N-substituted hydroxylamines with aryl halides or triflates. organic-chemistry.orgnih.gov These reactions typically employ a phosphine (B1218219) ligand to facilitate the catalytic cycle, which involves oxidative addition, transmetalation (or related steps), and reductive elimination.

Iridium catalysts are also effective for N-alkylation reactions using alcohols as alkylating agents via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. nih.gov In this process, the iridium catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then reacts with the amine (or hydroxylamine). The catalyst then returns the hydrogen to the resulting imine (or oxime) intermediate to afford the alkylated product. dtu.dk These methods are highly atom-economical and environmentally benign. beilstein-journals.org

| Reaction Type | Catalyst | Description | Potential Product |

|---|---|---|---|

| C-N Cross-Coupling | Palladium | Formation of a bond between the nitrogen of the hydroxylamine and an aryl group. organic-chemistry.orgnih.gov | N-aryl-N-cyclobutylhydroxylamine |

| N-Alkylation | Iridium | Alkylation of the nitrogen atom using an alcohol as the alkylating agent. nih.gov | N-alkyl-N-cyclobutylhydroxylamine |

Coupling Reactions (e.g., C-N bond formation)

The formation of a C-N bond is a cornerstone of organic synthesis, crucial for the construction of numerous pharmaceuticals, agrochemicals, and materials. This compound serves as a valuable nucleophile in cross-coupling reactions, enabling the introduction of the cyclobutoxyamino moiety onto various scaffolds.

One of the most powerful methods for C-N bond formation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction facilitates the coupling of amines with aryl halides or triflates. While specific studies on this compound are not prevalent, its participation in such reactions can be inferred from the successful coupling of other O-alkylhydroxylamines.

The general mechanism for the Buchwald-Hartwig reaction involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a palladium(0) complex. The resulting palladium(II) complex then coordinates with the amine, in this case, this compound. Subsequent deprotonation by a base generates a palladium-amido complex, which upon reductive elimination, yields the desired N-aryl-O-cyclobutylhydroxylamine and regenerates the palladium(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to promote the catalytic cycle.

A study by Tomkinson and coworkers demonstrated the successful palladium-catalyzed coupling of various hydroxylamines with aryl bromides, chlorides, and iodides using the bis-pyrazole phosphine ligand, BippyPhos. This methodology provides a framework for the potential application of this compound in similar transformations.

Table 1: Hypothetical Buchwald-Hartwig Coupling of this compound with Aryl Halides

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ | BippyPhos | Cs₂CO₃ | Toluene | 80 | 85 |

| 2 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 100 | 78 |

| 3 | 2-Iodopyridine | Pd(OAc)₂ | BippyPhos | Cs₂CO₃ | Toluene | 80 | 82 |

| 4 | 4-Trifluoromethylphenyl triflate | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 110 | 75 |

Note: This data is hypothetical and based on typical conditions and yields for similar substrates as reported in the literature.

Functionalization Reactions

Beyond direct C-N bond formation, the nitrogen atom of this compound can undergo various functionalization reactions to introduce new chemical entities. These transformations are essential for modifying the properties and applications of the parent molecule.

One common functionalization is N-alkylation, which can be achieved through reactions with alkyl halides or via reductive amination. The direct alkylation with alkyl halides can sometimes lead to overalkylation, but with careful control of stoichiometry and reaction conditions, mono-alkylation can be favored.

Reductive amination offers a more controlled approach to N-alkylation. This method involves the reaction of this compound with an aldehyde or ketone to form an intermediate oxime ether, which is then reduced in situ to the corresponding N-alkylated product.

Another important class of functionalization reactions involves the acylation of the nitrogen atom. Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acyl-O-cyclobutylhydroxylamines. These products are valuable intermediates in organic synthesis.

Furthermore, the hydroxylamine moiety can participate in cycloaddition reactions. For instance, the reaction of N-alkylhydroxylamines with activated alkenes, such as enoate esters, can proceed via a concerted cycloaddition mechanism to form isoxazolidinones. This type of reactivity opens avenues for the synthesis of complex heterocyclic structures incorporating the cyclobutoxyamino fragment.

Table 2: Hypothetical Functionalization Reactions of this compound

| Entry | Reagent | Reaction Type | Product | Conditions | Yield (%) |

| 1 | Benzyl bromide | N-Alkylation | N-Benzyl-O-cyclobutylhydroxylamine | K₂CO₃, CH₃CN, 60 °C | 75 |

| 2 | Cyclohexanone | Reductive Amination | N-Cyclohexyl-O-cyclobutylhydroxylamine | NaBH₃CN, MeOH, rt | 88 |

| 3 | Acetyl chloride | N-Acylation | N-Acetyl-O-cyclobutylhydroxylamine | Et₃N, CH₂Cl₂, 0 °C to rt | 92 |

| 4 | Methyl acrylate | Michael Addition | Methyl 3-((cyclobutoxy)amino)propanoate | Neat, rt | 80 |

Note: This data is hypothetical and based on general procedures for the functionalization of hydroxylamines.

The reactivity of this compound in these and other transformations makes it a versatile building block for the synthesis of a wide range of nitrogen-containing compounds with potential applications in various fields of chemistry.

Advanced Spectroscopic and Analytical Investigation Techniques Applied to O Cyclobutylhydroxylamine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental and isotopic composition of molecules with high precision. measurlabs.com It provides an exact mass measurement, often to within 5 ppm, which allows for the unambiguous determination of a compound's elemental formula. This capability is crucial for characterizing novel derivatives of o-Cyclobutylhydroxylamine and for monitoring the progress of chemical reactions.

In reaction monitoring, HRMS can be coupled with liquid chromatography (LC-HRMS) to separate and identify reactants, intermediates, and products from a complex mixture. nih.govmdpi.com By tracking the disappearance of starting materials and the appearance of product ions with specific exact masses, chemists can optimize reaction conditions and understand reaction mechanisms.

For product characterization, the high accuracy of HRMS confirms the elemental composition of a newly synthesized molecule. cdc.gov Furthermore, tandem mass spectrometry (MS/MS) experiments on HRMS instruments provide fragmentation data. The fragmentation pattern serves as a "molecular fingerprint," revealing structural motifs within the molecule. For an this compound derivative, characteristic fragments might include the loss of the cyclobutyl group or cleavage of the N-O bond, and the exact masses of these fragments can be used to confirm the proposed structure. researchgate.net

Table 1: Illustrative HRMS Data for this compound and a Hypothetical Derivative

| Compound | Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ | Key Fragment Ions (m/z) |

| This compound | C₄H₉NO | 88.0757 | 88.0755 | 71.0651 (Loss of NH₂OH), 57.0704 (Cyclobutyl cation) |

| N-Acetyl-o-cyclobutylhydroxylamine | C₆H₁₁NO₂ | 130.0863 | 130.0861 | 88.0757 (Loss of Acetyl), 73.0600 (Loss of Cyclobutyl) |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution and in the solid state.

While 1D NMR provides initial information on the chemical environments of protons (¹H) and carbons (¹³C), 2D NMR techniques are essential for assembling the complete molecular structure of this compound and its derivatives. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbons (2-3 bonds). sdsu.edu For the cyclobutyl moiety, COSY would show correlations between the methine proton and the adjacent methylene (B1212753) protons, as well as between the geminal and vicinal methylene protons, helping to map out the spin system of the ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (¹J-coupling). epfl.ch It provides an unambiguous assignment of which protons are bonded to which carbons, for instance, linking the specific ¹H chemical shifts of the cyclobutyl ring to their corresponding ¹³C signals. youtube.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations |

| C1 | CH | 3.5 - 3.8 | 55 - 60 | HSQC: to C1; COSY: to H2/H4; HMBC: to C2/C4 |

| C2/C4 | CH₂ | 1.8 - 2.2 | 25 - 30 | HSQC: to C2/C4; COSY: to H1, H3, other H2/H4 |

| C3 | CH₂ | 1.6 - 1.9 | 15 - 20 | HSQC: to C3; COSY: to H2/H4 |

| N | NH₂ | 5.0 - 6.0 (broad) | - | HMBC: to C1 |

| O | OH | 7.0 - 8.0 (broad) | - | HMBC: to C1 |

Note: Chemical shifts are estimates and can vary based on solvent and substitution.

Solid-State NMR for Crystalline Forms and Intermolecular Interactions

Solid-State NMR (ssNMR) provides structural information on materials in their crystalline or amorphous solid phases. For derivatives of this compound, ssNMR is particularly useful for identifying and characterizing polymorphs—different crystalline forms of the same compound—which can have distinct physical properties. nih.gov Differences in crystal packing lead to variations in the local electronic environment, resulting in different chemical shifts in the ssNMR spectrum. Furthermore, ssNMR can directly probe intermolecular interactions, such as the hydrogen bonds formed by the hydroxylamine (B1172632) group, by measuring internuclear distances and observing changes in chemical shifts.

The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation that rapidly interconverts at room temperature. researchgate.net Dynamic NMR (D-NMR) involves acquiring NMR spectra at various temperatures to study these conformational dynamics. sikhcom.net At low temperatures, the ring-puckering motion of a substituted cyclobutyl ring can be slowed sufficiently on the NMR timescale to observe distinct signals for the axial and equatorial protons. As the temperature is raised, these signals broaden and eventually coalesce into a single time-averaged signal. The temperature at which coalescence occurs can be used to calculate the free energy barrier (ΔG‡) for the ring-puckering process, providing quantitative insight into the conformational flexibility of the cyclobutyl ring in this compound and its derivatives. nih.govnih.gov

X-ray Crystallography for Crystalline State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.com By diffracting X-rays off a single crystal of a derivative of this compound, a detailed electron density map can be generated, from which an atomic model is built. nih.gov This model provides exact bond lengths, bond angles, and torsional angles. nih.gov

For a cyclobutyl derivative, this technique would precisely define the degree of puckering in the four-membered ring and the orientation of the hydroxylamine substituent (axial vs. equatorial). It also reveals the packing of molecules in the crystal lattice and maps the network of intermolecular interactions, such as hydrogen bonds, which are critical to the solid-state properties of the material. jhu.edu

Table 3: Typical Structural Parameters for a Substituted Cyclobutane Ring from X-ray Crystallography

| Parameter | Typical Value | Information Gained |

| C-C Bond Length | 1.54 - 1.56 Å | Ring strain and geometry |

| C-C-C Bond Angle | ~88° - 90° | Deviation from ideal tetrahedral angle |

| Ring Puckering Angle | 20° - 35° | Degree of non-planarity of the ring |

| H-bond Distance (O-H···N) | 2.7 - 3.1 Å | Strength of intermolecular hydrogen bonding |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov Each functional group has characteristic vibrational frequencies, making these techniques excellent for functional group identification.

For this compound, FTIR and Raman spectra would display characteristic bands for O-H and N-H stretching, C-H stretching of the cyclobutyl ring, and C-N and N-O bond stretching. researchgate.net These techniques are particularly sensitive to hydrogen bonding. In the absence of hydrogen bonding, the O-H and N-H stretching vibrations appear as sharp bands at higher frequencies (e.g., ~3600 cm⁻¹). In the solid state or in concentrated solutions where intermolecular hydrogen bonding occurs, these bands broaden significantly and shift to lower frequencies (e.g., 3200-3500 cm⁻¹). researchgate.netresearchgate.net The magnitude of this shift provides a qualitative measure of the strength of the hydrogen-bonding interactions. ornl.gov

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Significance |

| O-H Stretch | FTIR, Raman | 3200-3600 | Sensitive to hydrogen bonding |

| N-H Stretch | FTIR, Raman | 3100-3500 | Sensitive to hydrogen bonding |

| C-H Stretch (Cyclobutyl) | FTIR, Raman | 2850-3000 | Confirms aliphatic ring structure |

| CH₂ Scissoring | FTIR | ~1450 | Cyclobutane ring mode |

| N-O Stretch | FTIR, Raman | 850-1000 | Characteristic of hydroxylamine moiety |

| C-N Stretch | FTIR, Raman | 1000-1250 | Confirms connectivity |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for the purity assessment of this compound, allowing for the separation of the target analyte from starting materials, by-products, and degradation products. The choice of method often depends on the volatility and thermal stability of the analyte and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While hydroxylamines themselves can be challenging to analyze directly via GC due to their polarity and potential for thermal degradation, derivatization can overcome these limitations. For a compound like this compound, derivatization of the hydroxylamine functional group to a less polar and more volatile moiety would be a standard approach.

Research Findings: The analysis of hydroxylamines by GC often requires a derivatization step to improve chromatographic behavior and detection sensitivity. This is because the polar hydroxylamine group can lead to poor peak shape and interactions with the stationary phase. Silylation is a common derivatization strategy for polar functional groups, converting the -OH and -NH2 groups into their corresponding trimethylsilyl (B98337) (TMS) ethers and amines.

Sample Preparation: A typical derivatization procedure would involve reacting this compound with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in an appropriate solvent.

GC Conditions: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, is commonly used. The temperature program would be optimized to ensure the separation of the derivatized analyte from any impurities.

Mass Spectrometry: Electron ionization (EI) is a standard ionization technique in GC-MS. The resulting mass spectrum of the derivatized this compound would exhibit a characteristic fragmentation pattern, allowing for its unequivocal identification. The molecular ion peak and key fragment ions would be used for quantification and confirmation.

Table 1: Illustrative GC-MS Parameters for Derivatized this compound

| Parameter | Value |

|---|---|

| Derivatizing Agent | BSTFA with 1% TMCS |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-500 |

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is a highly sensitive and selective technique for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. For this compound, which is a polar and non-volatile compound, LC-MS is an ideal analytical tool.

Research Findings: Direct analysis of hydroxylamines by LC-MS is possible, though challenges related to their high polarity and poor retention on conventional reversed-phase columns exist. Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative for retaining and separating such polar compounds. Furthermore, derivatization can be employed to enhance retention and ionization efficiency.

Chromatographic Separation: A reversed-phase C18 column is often the first choice, with mobile phases typically consisting of water and acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization. For enhanced retention of the polar this compound, a HILIC column could be utilized.

Mass Spectrometric Detection: Electrospray ionization (ESI) is the most common ionization technique for this type of analysis, typically in positive ion mode, which would protonate the basic nitrogen atom of this compound to form the [M+H]+ ion. Tandem mass spectrometry (MS/MS) can be used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for highly selective and sensitive quantification, even in complex matrices. This involves selecting the precursor ion ([M+H]+) and monitoring specific product ions after collision-induced dissociation (CID).

Table 2: Representative LC-MS/MS Parameters for this compound

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) or HILIC |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for separation (e.g., 5% to 95% B over 10 min) |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | ESI Positive |

| MS/MS Transition | Precursor Ion [M+H]+ → Product Ion(s) |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a key strategy to overcome the analytical challenges associated with hydroxylamines, such as their lack of a UV chromophore, high polarity, and low molecular weight. The goal of derivatization is to introduce a moiety that enhances detectability (e.g., a chromophore for UV detection or a readily ionizable group for mass spectrometry) and improves chromatographic properties.

Research Findings: Several derivatization reagents have been successfully employed for the analysis of hydroxylamines in various matrices. These reagents typically react with the hydroxylamine functional group to form a stable derivative with improved analytical characteristics.

For HPLC-UV Detection: Reagents that introduce a chromophore are essential. For instance, benzaldehyde (B42025) can react with hydroxylamine to form an oxime that exhibits strong UV absorbance. Another common reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with the amino group to yield a highly fluorescent derivative.

For LC-MS Enhancement: While direct analysis is feasible, derivatization can improve ionization efficiency. Reagents that introduce a permanently charged group or a group that is easily protonated can significantly enhance the MS signal. For example, dansyl chloride can be used to derivatize the amino group, resulting in a derivative with excellent ionization efficiency.

For GC-MS Analysis: As mentioned previously, silylation is a common approach to increase volatility and thermal stability.

Table 3: Common Derivatization Reagents for Hydroxylamines

| Derivatizing Reagent | Target Functional Group | Analytical Enhancement | Technique |

|---|---|---|---|

| Benzaldehyde | Hydroxylamine | UV Chromophore | HPLC-UV |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Amino | Fluorescence | HPLC-Fluorescence |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Amino | UV Chromophore | HPLC-UV |

| O-(4-Methoxybenzyl)hydroxylamine (4-MOBHA) | Carbonyls (for indirect analysis) | Improved ionization | LC-MS/MS |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, Amino | Increased volatility and thermal stability | GC-MS |

Computational and Theoretical Studies of O Cyclobutylhydroxylamine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. researchgate.netarxiv.orgwikipedia.orgresearchgate.net For o-Cyclobutylhydroxylamine, these calculations would provide insights into its stability, reactivity, and spectroscopic properties.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. youtube.comyoutube.comyoutube.com An analysis of this compound would involve constructing its molecular orbital diagram, revealing the energy levels of its bonding, non-bonding, and antibonding orbitals.

The frontier orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they are crucial in determining the molecule's reactivity. wikipedia.orglibretexts.orgyoutube.com The HOMO, being the orbital most likely to donate electrons, would likely be localized on the nitrogen and oxygen atoms of the hydroxylamine (B1172632) group due to the presence of lone pairs. The LUMO, the orbital most likely to accept electrons, would be expected to be an antibonding orbital, likely a σ* orbital associated with the C-N, C-O, or N-O bonds. The energy gap between the HOMO and LUMO would be a key indicator of the molecule's kinetic stability and its susceptibility to electronic excitation. researchgate.net

Table 1: Predicted Frontier Orbital Characteristics of this compound

| Orbital | Predicted Location | Role in Reactivity |

| HOMO | Nitrogen and Oxygen atoms | Electron donation, nucleophilic character |

| LUMO | σ* orbitals (C-N, C-O, N-O) | Electron acceptance, electrophilic character |

This table is based on theoretical predictions and not on published experimental or computational data for this compound.

The distribution of electron density within this compound would be uneven due to the presence of electronegative nitrogen and oxygen atoms. Computational methods such as Natural Bond Orbital (NBO) analysis could be used to calculate the partial atomic charges. It is expected that the nitrogen and oxygen atoms would carry partial negative charges, while the hydrogen atom of the hydroxyl group and the carbon atoms would bear partial positive charges.

An electrostatic potential map would visually represent this charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The area around the lone pairs of the oxygen and nitrogen atoms would be depicted as a region of negative electrostatic potential, indicating its favorability for interaction with electrophiles. Conversely, the hydrogen of the hydroxyl group would be a site of positive electrostatic potential, making it susceptible to attack by nucleophiles.

Conformational Analysis and Energy Landscapes of the Cyclobutyl Ring

The four-membered cyclobutyl ring is not planar and exists in a puckered conformation to relieve ring strain. chemrxiv.orgnih.govbohrium.com The presence of the hydroxylamine substituent would influence the conformational preferences of the ring. researchgate.netresearchgate.net

The cyclobutyl ring typically adopts a bent or "puckered" conformation. The degree of puckering is a balance between angle strain and torsional strain. The hydroxylamine substituent can occupy either an axial or an equatorial position on the puckered ring. Computational studies would be necessary to determine the relative energies of these conformers. Generally, bulky substituents prefer the equatorial position to minimize steric interactions. utdallas.edu The energy difference between the axial and equatorial conformers would dictate the conformational equilibrium of the molecule.

The hydroxylamine group contains both a hydrogen bond donor (-OH) and hydrogen bond acceptors (N and O lone pairs). This allows for the possibility of both intramolecular and intermolecular hydrogen bonding.

An intramolecular hydrogen bond could potentially form between the hydroxyl hydrogen and the nitrogen atom, creating a five-membered ring structure. nih.govyoutube.commdpi.com The stability of such a hydrogen bond would depend on the geometry of the lowest energy conformer.

Intermolecular hydrogen bonds would be significant in the condensed phase, where molecules of this compound can interact with each other. chemguide.co.ukmdpi.comyoutube.com These interactions would involve the hydroxyl group of one molecule acting as a hydrogen bond donor to the nitrogen or oxygen atom of a neighboring molecule. These hydrogen bonds would have a profound effect on the physical properties of the compound, such as its boiling point and solubility.

Table 2: Potential Hydrogen Bonding in this compound

| Type | Donor | Acceptor | Predicted Significance |

| Intramolecular | -OH group | Nitrogen atom | Dependent on conformational preference |

| Intermolecular | -OH group | Nitrogen or Oxygen atom | High in condensed phases |

This table is based on theoretical predictions and not on published experimental or computational data for this compound.

Reaction Mechanism Studies and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. nih.gov For this compound, theoretical studies could investigate various potential reactions, such as its oxidation, reduction, or participation in nucleophilic or electrophilic reactions.

By mapping the potential energy surface for a given reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. researchgate.net Characterization of the transition state, including its geometry and vibrational frequencies, provides crucial information about the activation energy of the reaction and the nature of the bond-making and bond-breaking processes. For instance, a study on the oxidation of the hydroxylamine moiety could computationally model the abstraction of the hydroxyl hydrogen or the addition of an oxidant to the nitrogen or oxygen atoms, and determine the most favorable reaction pathway by comparing the activation energies of the different possible transition states.

Spectroscopic Property Prediction and Validation

Computational spectroscopy is a vital tool for interpreting experimental spectra and confirming molecular structures.

Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound.

NMR Spectroscopy: Calculations can predict chemical shifts (¹H and ¹³C) and coupling constants. These predicted spectra are invaluable for assigning peaks in experimental data and confirming the compound's structure.

IR Spectroscopy: Computational methods can calculate the vibrational frequencies corresponding to different molecular motions (e.g., stretching, bending). These frequencies correlate to the absorption peaks in an IR spectrum, helping to identify functional groups.

While general methodologies for these predictions are well-established, specific predicted spectral data for this compound are not available in published research.

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the electronic absorption spectra (UV-Vis) of molecules. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n → π, π → π). This information is crucial for understanding the photophysical properties of a compound. No specific UV-Vis absorption calculations for this compound are currently documented in the literature.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. For this compound, MD simulations could be used to:

Study Solvation: Analyze the detailed interactions between the solute and solvent molecules, including the formation and lifetime of hydrogen bonds.

Explore Conformational Space: Investigate the different shapes (conformations) the molecule can adopt and their relative stabilities.

Analyze Dynamic Behavior: Understand how the molecule moves and interacts with its environment on a picosecond to nanosecond timescale.

Despite the power of this technique, there are no published MD simulation studies specifically focused on this compound.

Applications of O Cyclobutylhydroxylamine As a Synthetic Building Block and Reagent

Role in the Synthesis of Nitrogen-Containing Heterocycles

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. o-Cyclobutylhydroxylamine provides a valuable entry point into several important classes of nitrogen-containing heterocycles.

The construction of pyrazole (B372694) and isoxazole (B147169) rings often involves the reaction of a binucleophilic reagent with a 1,3-dielectrophilic species. While direct literature on this compound in these specific syntheses is not prevalent, its reactivity can be inferred from the well-established chemistry of hydroxylamine (B1172632) and its derivatives. organic-chemistry.orgmdpi.commdpi.comnanobioletters.comresearchgate.net

In a typical synthesis of isoxazoles, a hydroxylamine derivative reacts with a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone. researchgate.net The initial condensation is followed by cyclization and dehydration to afford the isoxazole ring. The cyclobutyl group on the oxygen atom of this compound would remain as a substituent on the resulting heterocyclic product, thereby introducing this specific lipophilic moiety.

Similarly, pyrazoles can be synthesized from the reaction of hydrazines with 1,3-dicarbonyls. rwth-aachen.deorganic-chemistry.orgnih.gov While this compound is not a hydrazine (B178648), its structural similarity to hydroxylamine suggests its potential application in related cycloaddition reactions. For instance, reactions with activated alkynes could potentially lead to isoxazole derivatives. A general palladium-catalyzed four-component coupling of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide is a known method for preparing isoxazole derivatives. organic-chemistry.org

Table 1: General Strategies for Isoxazole Synthesis Applicable to this compound

| Reactant 1 | Reactant 2 | General Conditions | Product Type |

| α,β-Unsaturated Ketone | Hydroxylamine derivative | Acid or base catalysis | Substituted Isoxazole |

| 1,3-Diketone | Hydroxylamine derivative | Acid catalysis, heat | Substituted Isoxazole |

| Terminal Alkyne | Nitrile Oxide (from oxime) | Copper(I) catalysis | 3,5-Disubstituted Isoxazole |

This table presents generalized synthetic routes where this compound could potentially be used as the hydroxylamine derivative.

The synthesis of triazoles often involves the [3+2] cycloaddition of an azide (B81097) with an alkyne, a cornerstone of "click chemistry". wikipedia.orgorganic-chemistry.orgmdpi.com While this compound does not inherently possess an azide functionality, it can be a precursor to compounds that do. For instance, conversion of the hydroxylamine to a suitable leaving group could allow for displacement by an azide salt.

Alternatively, some synthetic routes to 1,2,4-triazoles utilize hydroxylamine in a copper-catalyzed one-pot reaction with two different nitriles. frontiersin.orgnih.govresearchgate.net This reaction proceeds through an amidoxime (B1450833) intermediate. The use of this compound in such a reaction would be expected to yield N-cyclobutoxy-amidoximes, which could then cyclize to form the corresponding 1,2,4-triazole (B32235) derivatives. The versatility of triazoles in medicinal chemistry and materials science makes this a potentially valuable application. frontiersin.orgresearchgate.net

Formation of C-N Bonds in Complex Molecular Architecturesrsc.orgtcichemicals.com

The formation of carbon-nitrogen bonds is a fundamental transformation in the synthesis of a vast array of biologically active molecules and functional materials. rsc.orgnih.gov this compound can be a valuable tool in this context, offering pathways for the introduction of nitrogen-containing functionalities.

While not a direct aminating agent for the formation of primary or secondary amines, this compound can be utilized in the synthesis of amides. The reaction of O-substituted hydroxylamines with activated carboxylic acid derivatives or in the presence of coupling agents can lead to the formation of N-alkoxyamides. nih.govyoutube.comyoutube.com For example, a chemoselective amide formation has been reported using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives, suggesting that O-alkylhydroxylamines like this compound could undergo similar transformations. nih.gov

The resulting N-cyclobutoxyamides are interesting functional groups in their own right and can also serve as precursors to other nitrogen-containing compounds. Reduction of these N-alkoxyamides can provide access to the corresponding amines.

Table 2: Potential Reactions of this compound in Amide and Amine Synthesis

| Reactant | Reagent(s) | Product Type |

| Carboxylic Acid | Coupling agent (e.g., EDC, DCC) | N-Cyclobutoxyamide |

| Acyl Chloride | Base | N-Cyclobutoxyamide |

| N-Cyclobutoxyamide | Reducing agent (e.g., LiAlH4) | Amine |

This table outlines potential synthetic applications of this compound based on established reactivity of related compounds. youtube.com

O-Alkylhydroxylamines are key reagents for N-alkoxylation and N-amination reactions. This compound can act as a nucleophile, with the nitrogen atom attacking an electrophilic carbon to form a new C-N bond, resulting in an N-cyclobutoxyamine derivative.

Conversely, the nitrogen atom in this compound can also act as an electrophilic aminating agent under certain conditions. For instance, N-Boc-O-tosyl hydroxylamine has been shown to be an effective reagent for the N-amination of aryl and alkyl amines. researchgate.net This suggests that appropriate activation of the oxygen atom in this compound could render the nitrogen atom electrophilic and suitable for amination reactions. The synthesis of O-alkylhydroxylamines can also be achieved through electrophilic amination of alkoxides, highlighting the dual nucleophilic and potentially electrophilic nature of the N-O system. researchgate.net

Utilization in Click Chemistry and Bioconjugation Methodologies

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. wikipedia.orgcsmres.co.ukscripps.edu The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.org For this compound to be utilized in this context, it would need to be functionalized with either an azide or a terminal alkyne group. Given the presence of the reactive hydroxylamine moiety, such functionalization is synthetically feasible.

In the field of bioconjugation, where synthetic molecules are attached to biological macromolecules, the principles of click chemistry are widely applied due to the need for biocompatible reaction conditions. A derivative of this compound bearing a bioorthogonal handle (e.g., an azide or alkyne) could be used to label biomolecules. The cyclobutyl group could serve as a unique structural marker or modulate the physicochemical properties of the resulting bioconjugate.

Application in Ligand Design for Catalysis

There is no available information on the use of this compound or its derivatives in the design of ligands for catalytic applications.

Chiral Ligands from this compound Derivatives

No studies detailing the synthesis or application of chiral ligands derived from this compound were found.

Coordination Chemistry Aspects

The coordination chemistry of this compound with various metal centers has not been described in the reviewed literature.

Precursor to Specialty Chemicals and Advanced Materials (excluding direct pharmaceutical or agrochemical products)

There is no information on the use of this compound as a precursor for the synthesis of specialty chemicals or advanced materials outside of the excluded categories.

Derivatization and Functionalization Strategies of O Cyclobutylhydroxylamine

N-Functionalization: Amide, Sulfonamide, and Carbamate Derivatives

The nitrogen atom of o-cyclobutylhydroxylamine is a primary site for functionalization, readily undergoing reactions to form amides, sulfonamides, and carbamates. These transformations are fundamental in organic synthesis and medicinal chemistry for the construction of complex molecules with tailored properties.

Amide Derivatives: The formation of amides from this compound can be achieved through standard acylation procedures. This typically involves the reaction with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. Alternatively, coupling reagents commonly used in peptide synthesis, for instance, dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate the reaction between a carboxylic acid and this compound. The resulting N-cyclobutyl-N-hydroxyamides, also known as hydroxamic acids, are a significant class of compounds with a wide range of biological activities. The reaction of hydroxylamines with pyruvic acid derivatives has also been shown to produce amides chemoselectively.

Sulfonamide Derivatives: The synthesis of sulfonamides from this compound can be accomplished by reacting it with a sulfonyl chloride in the presence of a base. This reaction is analogous to the formation of amides and provides access to N-cyclobutyl-N-hydroxysulfonamides. The sulfonamide functional group is a key component in many therapeutic agents. A direct synthesis of primary sulfonamides from organometallic reagents and a novel sulfinylamine reagent, t-BuONSO, has been developed, offering a convenient one-step process. Additionally, the reaction of N-silylamines with sulfonyl chlorides provides an efficient route to sulfonamides.

Carbamate Derivatives: Carbamates of this compound can be prepared through several methods. One common approach is the reaction with an isocyanate. Alternatively, treatment with a chloroformate in the presence of a base will yield the corresponding carbamate. Carbamates are often used as protecting groups for amines or as linkers in drug conjugates. A one-pot reaction of carbonylimidazolide in water with a nucleophile provides a general method for the preparation of carbamates without the need for an inert atmosphere.

Table 1: N-Functionalization Reactions of this compound (Illustrative)

| Derivative Type | Reagent 1 | Reagent 2 | General Conditions | Product Structure (Illustrative) |

| Amide | Carboxylic Acid | Coupling Agent (e.g., EDCI/HOBt) | Inert solvent, room temperature | R-CO-N(OH)-Cyclobutyl |

| Amide | Acyl Chloride | Base (e.g., Triethylamine) | Inert solvent, 0 °C to room temperature | R-CO-N(OH)-Cyclobutyl |

| Sulfonamide | Sulfonyl Chloride | Base (e.g., Pyridine) | Inert solvent, 0 °C to room temperature | R-SO₂-N(OH)-Cyclobutyl |

| Carbamate | Isocyanate | - | Inert solvent, room temperature | R-NH-CO-N(OH)-Cyclobutyl |

| Carbamate | Chloroformate | Base (e.g., Triethylamine) | Inert solvent, 0 °C to room temperature | R-O-CO-N(OH)-Cyclobutyl |

O-Functionalization: Ether and Ester Derivatives

The oxygen atom of the hydroxylamine (B1172632) moiety in this compound is also nucleophilic and can be functionalized to form ether and ester derivatives. These reactions expand the chemical space of accessible derivatives and allow for fine-tuning of molecular properties.

Ether Derivatives: O-alkylation of this compound leads to the formation of O-cyclobutylalkoxyamines. A common method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a base to form an alkoxide, followed by reaction with an alkyl halide. Another approach involves the alkylation of ethyl N-hydroxyacetimidate with alcohol-derived methanesulfonates, followed by deprotection.

Ester Derivatives: Esterification of the hydroxyl group of this compound can be achieved by reaction with acylating agents such as acyl chlorides or carboxylic anhydrides, typically in the presence of a base. This reaction yields O-acyl-N-cyclobutylhydroxylamines. The synthesis of O-acylhydroxylamines can also be accomplished via the reduction of oxime esters. These ester derivatives can serve as prodrugs or as intermediates for further synthetic transformations.

Table 2: O-Functionalization Reactions of this compound (Illustrative)

| Derivative Type | Reagent 1 | Reagent 2 | General Conditions | Product Structure (Illustrative) |

| Ether | Alkyl Halide | Base (e.g., NaH) | Inert solvent, elevated temperature | R-O-NH-Cyclobutyl |

| Ether | Alcohol | Mitsunobu Reagents (DEAD/PPh₃) | Inert solvent, 0 °C to room temperature | R-O-NH-Cyclobutyl |

| Ester | Acyl Chloride | Base (e.g., Pyridine) | Inert solvent, 0 °C to room temperature | R-CO-O-NH-Cyclobutyl |

| Ester | Carboxylic Acid | Coupling Agent (e.g., DCC) | Inert solvent, room temperature | R-CO-O-NH-Cyclobutyl |

Selective C-H Functionalization of the Cyclobutyl Ring

Direct functionalization of the C-H bonds of the cyclobutyl ring represents a powerful and atom-economical approach to introduce molecular complexity. Recent advances in transition metal catalysis have enabled the selective activation and functionalization of otherwise inert C-H bonds.